Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate (CAS 22844-33-3) is a highly conjugated, photochemically active anthracene derivative utilized extensively in organic electronics, photo-mechanical materials, and advanced synthetic workflows. Featuring an electron-withdrawing methyl acrylate group at the 9-position, this compound offers a precisely tuned HOMO-LUMO gap and excellent organic solubility, presenting as a transparent to light yellow liquid or low-melting solid (melting point 40-42 °C) [1]. In industrial and academic procurement, it is primarily sourced as a stable precursor for [4+4] and [2+2] cycloadditions, a building block for OLED and OPV materials, and a specialized photosensitizer . Its defined stereochemistry (2E) and esterification state ensure predictable crystal packing and reproducible reaction kinetics compared to crude mixtures or free acid analogs.
Substituting methyl (2E)-3-(anthracen-9-yl)prop-2-enoate with its free acid counterpart ((E)-3-(anthracen-9-yl)acrylic acid) or simpler analogs like 9-vinylanthracene introduces severe workflow liabilities. The free acid suffers from strong intermolecular hydrogen bonding, which drastically reduces solubility in non-polar solvents required for solution-processed OLED fabrication and homogeneous catalysis [1]. Meanwhile, 9-vinylanthracene is highly prone to uncontrolled thermal polymerization and lacks the electron-withdrawing stabilization provided by the ester group, leading to poor shelf life and rapid degradation under ambient light. Furthermore, in solid-state photo-mechanical applications, altering the ester alkyl chain (e.g., to ethyl or tert-butyl) fundamentally changes the crystal lattice packing, often resulting in crystal shattering during [4+4] photodimerization rather than the desired reversible, non-destructive deformation [2].
For applications in organic photovoltaics (OPVs) and OLEDs, precursor solubility directly dictates film uniformity and device performance. Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate demonstrates superior solubility in standard processing solvents compared to its free acid analog. Quantitative assessments show that the methyl ester achieves a solubility of >50 mg/mL in non-polar aromatic solvents at 25 °C, whereas (E)-3-(anthracen-9-yl)acrylic acid is severely limited due to extensive hydrogen-bonded aggregation [1]. This difference eliminates the need for harsh, high-boiling polar solvents during ink formulation, thereby preventing residual solvent trapping in thin films and improving overall manufacturing reproducibility.
| Evidence Dimension | Solubility in non-polar aromatic solvents at 25 °C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | (E)-3-(anthracen-9-yl)acrylic acid (<5 mg/mL) |
| Quantified Difference | >10-fold increase in solubility |
| Conditions | Standard ambient temperature, 1 atm |
High solubility in volatile, non-polar solvents is critical for spin-coating and inkjet printing of organic electronic materials without defect formation.
Anthracene derivatives undergo [4+4] cycloaddition upon UV irradiation, but the structural integrity of the crystal depends heavily on the ester substituent. While bulkier esters like 9-tert-butylanthroate experience a massive 9.7% volumetric expansion (from 371 ų to 407 ų per monomer) that can lead to lattice fracturing, the methyl ester (CAS 22844-33-3) facilitates a much more controlled heterometric transformation [1]. The compact methyl group allows the reactant and product domains to coexist with minimal strain, enabling reversible photo-mechanical deformation without macroscopic crystal shattering. This structural resilience makes the methyl ester a superior candidate for developing durable, light-driven micro-actuators.
| Evidence Dimension | Lattice strain and volumetric expansion during [4+4] photodimerization |
| Target Compound Data | Controlled expansion maintaining crystal integrity |
| Comparator Or Baseline | 9-tert-butylanthroate (9.7% volumetric expansion, prone to fracturing) |
| Quantified Difference | Significant reduction in destructive lattice strain |
| Conditions | UV irradiation (λ = 300–350 nm) of single crystals at ambient temperature |
Buyers developing smart materials or photo-actuators require precursors that maintain structural integrity over multiple irradiation cycles.
The conjugated (2E)-propenoate system extends the π-electron delocalization of the anthracene core, significantly modulating its optical properties compared to unfunctionalized or simply alkylated anthracenes. While 9-methylanthracene exhibits a primary absorption maximum around 380 nm, the electron-withdrawing acrylate group in methyl (2E)-3-(anthracen-9-yl)prop-2-enoate pushes the absorption band beyond 400 nm into the visible region [1]. This red-shift is highly advantageous for photodynamic therapy (PDT) and biological fluorescence probing, as it allows for deeper tissue penetration of the activation light and reduces background autofluorescence from biological matrices.
| Evidence Dimension | Bathochromic shift of the lowest energy absorption band |
| Target Compound Data | Absorption extending >400 nm (visible region) |
| Comparator Or Baseline | 9-methylanthracene (λmax ~380 nm, strictly UV) |
| Quantified Difference | ~20-30 nm red-shift in absorption onset |
| Conditions | Dilute solution in physiological buffer equivalents or dichloromethane |
Longer-wavelength activation is a critical procurement parameter for biological probes to minimize UV-induced cellular damage.
When selecting an anthracene-based diene or monomer for polycyclic framework synthesis, chemical stability during storage and handling is paramount. 9-Vinylanthracene is notoriously unstable, spontaneously polymerizing or oxidizing upon exposure to light and air, often requiring storage at sub-zero temperatures with stabilizers. In contrast, the electron-deficient nature of the methyl acrylate moiety in CAS 22844-33-3 deactivates the alkene toward spontaneous radical polymerization [1]. The compound exhibits excellent bench stability, melting cleanly at 40-42 °C and resisting degradation under standard laboratory storage conditions, thereby reducing waste and ensuring consistent batch-to-batch reactivity in downstream cycloadditions.
| Evidence Dimension | Spontaneous polymerization and degradation rate |
| Target Compound Data | Stable at room temperature without stabilizers |
| Comparator Or Baseline | 9-Vinylanthracene (rapid spontaneous polymerization/oxidation) |
| Quantified Difference | Drastically extended shelf-life and handling window |
| Conditions | Ambient light and room temperature storage |
High precursor stability lowers procurement costs by reducing spoilage and eliminating the need for specialized cold-chain logistics.
Due to its high solubility in non-polar solvents, this compound is an ideal building block for synthesizing conjugated polymers and small-molecule semiconductors where uniform thin-film deposition is required [1].
Leveraging its controlled volumetric expansion during [4+4] photodimerization, the methyl ester is specifically suited for engineering light-responsive materials, such as micro-robotics and reversible optical switches, that require intact crystal-to-crystal transformations [2].
The red-shifted absorption profile allows this compound to be utilized effectively in biological environments, where longer-wavelength excitation minimizes tissue damage and autofluorescence during oxidative stress detection or targeted cell ablation [3].
As a stable, easily handled Michael acceptor and diene, it is the preferred precursor for constructing complex architectures via [2+2] and Diels-Alder cycloadditions, outperforming unstable alternatives like 9-vinylanthracene in both yield and reproducibility [4].